Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI) Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI)
Brand Name: Vulcanchem
CAS No.: 145525-49-1
VCID: VC0130991
InChI: InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)12-11-7-5-4-6-8-13/h11,13H,4-8H2,1-3H3,(H,12,14)
SMILES: CC(C)(C)OC(=O)NNCCCCCO
Molecular Formula: C10H22N2O3
Molecular Weight: 218.29 g/mol

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI)

CAS No.: 145525-49-1

Cat. No.: VC0130991

Molecular Formula: C10H22N2O3

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI) - 145525-49-1

Specification

CAS No. 145525-49-1
Molecular Formula C10H22N2O3
Molecular Weight 218.29 g/mol
IUPAC Name tert-butyl N-(5-hydroxypentylamino)carbamate
Standard InChI InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)12-11-7-5-4-6-8-13/h11,13H,4-8H2,1-3H3,(H,12,14)
Standard InChI Key YSHDHERBUFHPES-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NNCCCCCO
Canonical SMILES CC(C)(C)OC(=O)NNCCCCCO

Introduction

The compound is uniquely identified by its Chemical Abstracts Service (CAS) registry number 145525-49-1, which serves as its principal identifier in chemical databases and scientific literature . This identification number allows researchers to unambiguously reference this specific compound across various scientific platforms and publications.

The molecular structure of Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI) features several key elements that contribute to its chemical identity and reactivity. The hydrazine core provides a reactive nitrogen-nitrogen bond that forms the basis of many of its chemical properties. The 5-hydroxypentyl substituent adds a terminal hydroxyl group separated from the hydrazine core by a five-carbon chain, while the 1,1-dimethylethyl (tert-butyl) ester group serves as a protecting group for the hydrazinecarboxylic acid functionality.

PropertyValueSource
CAS Number145525-49-1
Molecular FormulaC10H22N2O3
Molecular Weight218.29 g/mol
Polar Surface Area (PSA)70.59000
LogP1.96010
Functional GroupsHydrazine, carbamate, hydroxyl

The presence of multiple functional groups in this molecule contributes to its diverse chemical reactivity. The hydrazine core is known for its nucleophilicity, the carbamate group provides specific reactivity patterns, and the terminal hydroxyl group offers opportunities for various transformations. Together, these functional elements create a versatile chemical entity with potential applications in multiple domains of chemistry.

FieldPotential ApplicationsRelevant Structural Features
Organic SynthesisBuilding block for heterocyclesHydrazine functionality
Pharmaceutical ChemistryPrecursor for bioactive compoundsMultiple functional groups
Materials SciencePolymer chemistry, crosslinking agentsBifunctional nature
Medicinal ChemistryDrug development scaffoldsProtected hydrazine group

The tert-butyloxycarbonyl (Boc) protecting group is a common feature in peptide synthesis and other applications where temporary protection of amine functionality is required. This suggests potential utility in peptide chemistry or in synthetic sequences where controlled deprotection is necessary. The Boc group is known for its stability under basic conditions but can be readily removed under acidic conditions, providing a useful handle for synthetic manipulations.

Additionally, the bifunctional nature of this molecule, with reactive groups at both ends separated by a flexible pentyl chain, suggests potential applications in polymer chemistry, potentially as a linker or chain-extension agent. The ability to react at either the hydrazine or hydroxyl end gives synthetic chemists flexibility in designing reaction sequences and constructing more complex molecular architectures.

Comparative Analysis with Related Compounds

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI) belongs to a broader family of hydrazinecarboxylic acid derivatives, which share certain structural features while differing in their specific substituents. Comparing this compound with related structures provides valuable insights into how structural variations influence chemical properties and potential applications.

One related compound identified in the search results is Hydrazinecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester . Both compounds contain the hydrazinecarboxylic acid core with a tert-butyl ester group, but they differ significantly in their substituents: the compound in focus has a 5-hydroxypentyl group at the 2-position, while the related compound has a 2-propenyl (allyl) group at the 1-position. This structural difference results in distinct reactivity patterns, with the allyl group providing opportunities for addition reactions and other transformations involving the carbon-carbon double bond.

Another related compound mentioned in the search results is Hydrazinecarboxylic acid, 2-methyl-, 1,1-dimethylethyl ester . In this case, the 5-hydroxypentyl group is replaced by a simple methyl group. The absence of the terminal hydroxyl functionality significantly reduces the compound's hydrophilicity and eliminates one of its primary reactive centers, resulting in different solubility profiles and more limited synthetic utility.

Table 5. Comparative Analysis of Related Hydrazinecarboxylic Acid Derivatives

Compound NameCAS NumberKey Structural DifferenceAnticipated Effect on Properties
Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI)145525-49-15-hydroxypentyl at 2-positionModerate polarity, dual reactivity sites (hydrazine and hydroxyl)
Hydrazinecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester21075-86-52-propenyl (allyl) at 1-positionEnhanced reactivity through alkene, different substitution pattern
Hydrazinecarboxylic acid, 2-methyl-, 1,1-dimethylethyl ester127799-54-6Methyl at 2-positionLower molecular weight, reduced polarity, simpler structure

When comparing these compounds, several structural features warrant consideration:

  • Position of substitution (1-position versus 2-position on the hydrazine core)

  • Nature of the substituent (alkyl, hydroxyalkyl, or alkenyl)

  • Chain length of alkyl substituents

  • Presence of additional functional groups such as the hydroxyl group

These structural variations lead to differences in physical properties such as solubility, melting point, and boiling point, as well as chemical reactivity patterns. The hydroxyl group in Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI) increases its hydrophilicity compared to alkyl-substituted analogs, while also providing an additional reactive site for chemical transformations.

The diverse structural variations within this chemical family highlight the potential for designing compounds with specific properties tailored for particular applications, from organic synthesis to materials science and pharmaceutical development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator